Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone
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Overview
Description
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors .
Preparation Methods
The synthesis of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves the reaction of a pyridine derivative with a phenyl-substituted aldehyde under specific conditions. One common method involves the use of a Madelung or Fischer synthesis of indoles, which are then modified to produce the desired pyrrolopyridine structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the 3-position of the pyridine ring, using reagents like halogens or nitrosobenzene. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, it inhibits their activity, leading to a decrease in cell proliferation and induction of apoptosis in cancer cells . The compound’s low molecular weight and specific binding affinity make it an appealing candidate for further development as a therapeutic agent.
Comparison with Similar Compounds
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[3,2-c]pyridine: Known for its anticancer activities and ability to inhibit tubulin polymerization.
1H-pyrazolo[3,4-b]pyridines: These compounds have diverse biomedical applications and are structurally similar to pyrrolopyridines. The uniqueness of this compound lies in its specific inhibitory activity against FGFRs, making it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C14H10N2O |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
phenyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-13(10-4-2-1-3-5-10)12-7-6-11-8-9-15-14(11)16-12/h1-9H,(H,15,16) |
InChI Key |
ZBZWALVQRVQDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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